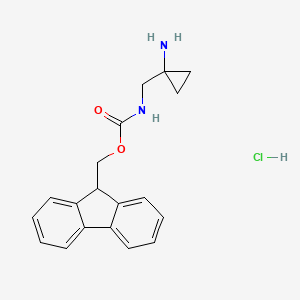

1-(N-Fmoc-aminomethyl)cyclopropanamine HCl

Description

The Role of Constrained Amino Acid Derivatives in Modern Organic Chemistry

Constrained amino acid derivatives are indispensable tools in modern organic chemistry and drug discovery. By restricting the conformational flexibility of a molecule, chemists can pre-organize it into a specific three-dimensional shape that is optimal for binding to a biological target, such as a protein or enzyme. iris-biotech.denih.gov This "conformational locking" can lead to significant increases in potency and selectivity, which are critical attributes for effective pharmaceuticals. iris-biotech.de The incorporation of rigid structural motifs, like small rings or sterically hindered groups, into amino acid frameworks is a common strategy to achieve this constraint. nih.govnih.gov These conformationally restricted amino acids are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like improved stability against enzymatic degradation. nih.govbldpharm.com

Significance of Cyclopropane-Based Building Blocks in Medicinal Chemistry and Materials Science

The cyclopropane (B1198618) ring, despite its simple three-carbon structure, imparts a range of desirable properties to molecules. rsc.org Its inherent rigidity is a key advantage in medicinal chemistry, allowing for precise spatial arrangement of functional groups. iris-biotech.dersc.org This can enhance a molecule's ability to bind to specific biological targets. iris-biotech.de Furthermore, the cyclopropyl (B3062369) group is known to improve the metabolic stability of drug candidates. iris-biotech.dersc.org It is more resistant to common metabolic pathways, such as oxidation, compared to more flexible aliphatic chains. iris-biotech.de This increased stability can lead to a longer duration of action in the body. In materials science, the unique electronic properties and defined geometry of cyclopropane-containing molecules can be exploited to create novel polymers and other advanced materials.

The introduction of a cyclopropyl moiety can address several challenges in drug discovery, including:

Enhancing biological potency. rsc.org

Increasing metabolic stability and reducing plasma clearance. iris-biotech.dersc.org

Improving permeability across biological membranes, including the blood-brain barrier. rsc.org

Reducing off-target effects by enforcing a more specific molecular conformation. rsc.org

Overview of Fmoc-Protected Amine Derivatives in Peptide Synthesis and Beyond

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the widely used solid-phase peptide synthesis (SPPS) methodology. sigmaaldrich.comnih.gov Developed in the late 1970s, the Fmoc group serves as a temporary protecting group for the N-terminus of an amino acid. nih.gov Its key advantage lies in its lability to mild bases, typically a solution of piperidine (B6355638) in an organic solvent, while remaining stable to the acidic conditions often used to cleave the finished peptide from its solid support. sigmaaldrich.comnih.govcam.ac.uk This orthogonality allows for the stepwise and controlled assembly of long peptide chains with high fidelity. chemicalbook.com

The benefits of the Fmoc protecting group include:

Mild Cleavage Conditions: Removal with weak bases like piperidine prevents damage to sensitive amino acid side chains. sigmaaldrich.comcam.ac.uk

Stability: It is robust under the coupling conditions used to form peptide bonds. chemicalbook.com

Monitoring: The fluorenyl group has a strong UV absorbance, which can be used to monitor the progress of both the deprotection and coupling steps in automated peptide synthesizers. chemicalbook.com

Beyond standard peptide synthesis, Fmoc-protected building blocks are used in the synthesis of peptidomimetics, complex natural products, and other specialized organic molecules where controlled amine protection is required. chemicalbook.com

Historical Context and Evolution of Cyclopropane Amino Acid Analogs

The journey of cyclopropane in chemistry began with its first synthesis in 1881. rlavie.com Its anesthetic properties were discovered in the 1930s, marking its entry into the medical field. In the realm of amino acids, the discovery of 1-aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring plant hormone precursor to ethylene, sparked significant interest in this class of compounds. rlavie.com

Early synthetic methods for cyclopropane amino acids were often challenging. However, over the decades, more sophisticated and efficient methods have been developed, including those based on carbene chemistry, intramolecular cyclization reactions, and the use of organometallic reagents. This has made a wider variety of substituted cyclopropane amino acids accessible for research and development. The evolution of these synthetic routes has been crucial for exploring the full potential of these unique building blocks in various scientific disciplines.

Positioning of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl within Non-Canonical Amino Acid Research

This compound falls under the broad and rapidly expanding category of non-canonical amino acids (ncAAs). These are amino acids that are not one of the 20 proteinogenic amino acids encoded by the standard genetic code. The incorporation of ncAAs into peptides and proteins is a powerful strategy to introduce novel chemical functionalities, enhance structural stability, and probe biological processes.

Data Tables

Table 1: Physicochemical Properties of a Representative Fmoc-Protected Cyclopropane Amino Acid

Note: Data for the closely related compound 1-(Fmoc-amino)cyclopropanecarboxylic acid is provided as a representative example.

| Property | Value | Reference |

| CAS Number | 126705-22-4 | chemicalbook.com |

| Molecular Formula | C₁₉H₁₇NO₄ | chemicalbook.com |

| Molecular Weight | 323.34 g/mol | chemicalbook.com |

| Form | Powder | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Table 2: Key Chemical Groups and Their Functions

| Chemical Moiety | Function in Synthesis | Key Benefit |

| Fmoc Group | Amine Protection | Base-labile, allows for orthogonal protection schemes in SPPS. sigmaaldrich.com |

| Cyclopropane Ring | Conformational Constraint | Increases potency, selectivity, and metabolic stability. iris-biotech.dersc.org |

| Aminomethyl Group | Linkage Point | Allows for incorporation into peptide chains or other molecules. |

| Amine Hydrochloride | Functional Handle/Solubility | Provides a site for further chemical modification and can enhance aqueous solubility. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1-aminocyclopropyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.ClH/c20-19(9-10-19)12-21-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17H,9-12,20H2,(H,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOLRCVEQPFSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 N Fmoc Aminomethyl Cyclopropanamine Hcl

Precursor Synthesis and Derivatization Strategies

The foundation of the synthesis lies in the construction of the core cyclopropane (B1198618) structure and the introduction of the required functional groups. This involves building the strained three-membered ring and then strategically placing the necessary amine functionalities.

A common and crucial starting point for the synthesis of 1,1-disubstituted cyclopropanes is cyclopropane-1,1-dicarboxylic acid. This precursor provides a geminal arrangement of two carboxyl groups on a single cyclopropane carbon, which can be subsequently modified to introduce the desired aminomethyl and amino moieties.

Several methods have been established for the synthesis of cyclopropane-1,1-dicarboxylic acid and its ester derivatives. A prevalent approach involves the cycloalkylation of malonic esters. For instance, the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) yields dimethyl cyclopropane-1,1-dicarboxylate. google.com An alternative, one-pot conversion uses diethyl malonate and 1,2-dibromoethane under phase-transfer catalysis with concentrated sodium hydroxide (B78521) to directly produce the diacid, which can be easily isolated by crystallization. orgsyn.org This method avoids the often difficult distillation required to separate the product from unreacted diethyl malonate. orgsyn.org

Another economically viable process utilizes the less expensive 1,2-dichloroethane (B1671644) as the alkylating agent. In this procedure, a dialkyl malonate is reacted with 1,2-dichloroethane using an alcoholate as the condensation agent, which is gradually added to the reaction mixture. This method can achieve yields of nearly 90% and avoids the production of waste gases. google.com

Table 1: Comparison of Synthetic Methods for Cyclopropane-1,1-dicarboxylic Acid Derivatives

| Reactants | Condensation Agent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl Malonate, 1,2-Dibromoethane | Sodium Hydroxide, Triethylbenzylammonium Chloride | Water | Cyclopropane-1,1-dicarboxylic Acid | 66-73% | orgsyn.org |

| Dimethyl Malonate, 1,2-Dichloroethane | Sodium Methylate | Methanol/DMF | Dimethyl Cyclopropane-1,1-dicarboxylate | ~90% | google.com |

From cyclopropane-1,1-dicarboxylic acid, one of the carboxylic acid groups can be selectively converted into an aminomethyl group, while the other is transformed into a primary amine through reactions such as the Curtius or Hofmann rearrangement.

Introducing nitrogen-containing functional groups onto the cyclopropane skeleton is a critical step. Various amination strategies are employed in organic synthesis, some of which can be adapted for cyclopropane systems. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be harnessed for functionalization. beilstein-journals.orgwikipedia.org

For instance, oxidative radical amination and ring-opening/cyclization of methylenecyclopropane (B1220202) derivatives have been achieved using catalysts like silver(I) acetate (B1210297). beilstein-journals.org Titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes has also been reported to selectively generate branched α-methylene imines. rsc.org Furthermore, photoredox catalysis enables the oxo-amination of aryl cyclopropanes, converting them into β-amino ketone derivatives through a proposed SN2-like nucleophilic attack and ring-opening mechanism. researchgate.netacs.org While these methods often involve ring-opening, they highlight the diverse reactivity of the cyclopropane ring that can be exploited for introducing amine functionalities under specific conditions that preserve the ring structure.

The aminomethyl group (-CH₂NH₂) is a key component of the target molecule. nist.govnist.gov A common strategy to install this group involves the reduction of a corresponding nitrile or amide. Starting from a cyclopropane derivative containing a carboxylic acid or ester group, this functional group can be converted to a primary amide (carboxamide). Subsequent reduction of the amide, for example with a powerful hydride reagent like lithium aluminum hydride (LAH), yields the aminomethyl group.

Alternatively, a nitrile group (cyanide) can be introduced and then reduced. For example, cyclopropanecarboxylic acid can be converted to cyclopropyl (B3062369) cyanide, which is then hydrolyzed. orgsyn.org The reduction of this nitrile to a primary amine provides the aminomethyl functionality. The precursor 1-(aminomethyl)cyclopropan-1-amine would be the key diamine intermediate before selective protection.

Once the diamine is formed, selective protection of the aminomethyl group's primary amine is required. This is typically achieved using the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The reaction is carried out using an activated Fmoc reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), often in a two-phase system with a mild base. vulcanchem.comarkat-usa.orggoogle.com The final step involves treating the Fmoc-protected amine with hydrochloric acid in an anhydrous solvent to precipitate the desired hydrochloride salt. vulcanchem.com

Stereoselective Synthesis of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl

Achieving the correct stereochemistry is paramount when synthesizing complex molecules for applications in fields like medicinal chemistry. This requires the use of asymmetric synthesis techniques to control the formation of chiral centers.

Asymmetric cyclopropanation is the most direct method to introduce chirality into the cyclopropane ring at the outset of the synthesis. These reactions involve the addition of a carbene or carbenoid to an alkene using a chiral catalyst. wiley-vch.de

Transition-metal catalysis is a powerful tool for this purpose. Catalytic systems based on cobalt, chromium, and engineered enzymes have been developed for asymmetric cyclopropanation. nih.govdicp.ac.cnacs.org For example, cobalt catalysts can be used with gem-dichloroalkanes as carbene precursors to achieve high levels of enantioselectivity for various alkenes. nih.govdicp.ac.cn A chromium-based catalytic system has been reported for the asymmetric cyclopropanation of α,β-unsaturated amides with α-boryl and α-silyl dibromomethanes, yielding cyclopropanes with three contiguous stereocenters in high diastereo- and enantioselectivities. acs.org

Biocatalysis offers another highly effective route. Engineered myoglobin (B1173299) enzymes can catalyze asymmetric olefin cyclopropanation with diazoacetonitrile to produce nitrile-substituted cyclopropanes with exceptional stereoselectivity (up to 99.9% de and ee). rochester.edu Similarly, engineered carbene transferases have been developed for the highly stereoselective synthesis of cyclopropylphosphonates. researchgate.net The Simmons-Smith reaction, which uses a zinc carbenoid, can also be rendered asymmetric by using chiral auxiliaries or stoichiometric chiral promoters. wiley-vch.de

Table 2: Examples of Asymmetric Cyclopropanation Methods

| Catalyst/System | Carbene Source | Substrate Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Cobalt Complex | gem-dichloroalkanes | Alkenes | High ee | nih.govdicp.ac.cn |

| Chiral Chromium Complex | α-boryl/silyl dibromomethanes | α,β-unsaturated amides | High de/ee | acs.org |

| Engineered Myoglobin | Diazoacetonitrile | Olefins | Up to 99.9% de/ee | rochester.edu |

Once a chiral cyclopropane core is established, subsequent functional group manipulations must proceed with control over the existing stereocenters. Diastereoselective reactions are crucial for this purpose. The use of chiral auxiliaries attached to the substrate can direct the approach of reagents to one face of the molecule, thereby controlling the formation of new stereocenters relative to the existing ones.

For example, diastereoselective cyclopropanation has been achieved using α,β-unsaturated amides derived from chiral auxiliaries like camphorpyrazolidinone. chemrxiv.org The stereochemical outcome of reactions like the Simmons-Smith cyclopropanation can be highly influenced by the presence of directing groups, such as chiral allylic alcohols, on the substrate. wiley-vch.deunl.pt These heteroatom-directed cyclopropanations often exhibit high levels of diastereocontrol. unl.pt

Recent advances include electrochemical methods for the diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and unactivated alkenes, which proceed with high diastereoselectivity. nih.gov The synthesis of polysubstituted cyclopropanes, including those with amine functionalities, often relies on these stereocontrolled transformations to build complex and well-defined three-dimensional structures. nih.govnih.gov

Chiral Pool Synthesis and Auxiliary-Mediated Strategies

The asymmetric synthesis of the 1-(aminomethyl)cyclopropanamine (B1610018) core is crucial for accessing enantiomerically pure final products. Two prominent strategies for achieving this are chiral pool synthesis and the use of chiral auxiliaries.

Chiral Pool Synthesis leverages naturally occurring, enantiomerically pure starting materials. For cyclopropane structures, this can involve starting from compounds like epichlorohydrin. For instance, (R)-epichlorohydrin can be reacted with a cyano-stabilized carbanion, followed by acid treatment, to form a chiral cyclopropane lactone with high enantiomeric excess. nih.gov This lactone serves as a versatile intermediate which, through a series of functional group manipulations including reduction and amination, can be converted into the desired chiral 1-(aminomethyl)cyclopropanamine backbone. This approach is advantageous as it transfers the inherent chirality of the starting material to the final product. nih.gov

Auxiliary-Mediated Strategies involve the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. In the context of cyclopropanation, a common approach is the diastereoselective cyclopropanation of an alkene bearing a chiral auxiliary. rsc.orgrsc.org For example, bicyclic lactams derived from chiral amino acids like S-phenylglycine can be cyclopropanated. rsc.org The auxiliary guides the approach of the cyclopropanating agent to one face of the double bond, resulting in a high degree of stereocontrol. After the cyclopropane ring is formed, the chiral auxiliary is cleaved and can often be recovered for reuse. rsc.orgresearchgate.net Subsequent steps, such as a Curtius rearrangement, can then be used to install the required amine functionality, leading to the target aminocyclopropyl scaffold with excellent enantiomeric purity (>99% e.e.). rsc.org Another method involves the conjugate addition of a sulfur or phosphorus ylide to a diketopiperazine derived from a chiral amino acid, which also yields a cyclopropane structure with high diastereoselectivity. nih.gov

Fmoc Protection Chemistry for Primary Amines in the Context of Cyclopropanamine Scaffolds

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone protecting group for amines in modern synthesis, particularly in peptide chemistry, due to its stability in acidic conditions and facile cleavage with mild base. total-synthesis.combiosynth.com

Optimization of Fmoc-Protection Conditions

The introduction of the Fmoc group onto the primary amine of 1-(aminomethyl)cyclopropanamine is a critical step. The reaction typically involves treating the amine with an activated Fmoc reagent. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com

Standard conditions often employ Schotten-Baumann-type reactions, using a base like sodium bicarbonate or sodium carbonate in a biphasic solvent system such as dioxane/water or THF/water. total-synthesis.comthermofisher.com Anhydrous conditions using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) are also effective. total-synthesis.com The choice of reagent and conditions can be optimized to maximize yield and minimize side products. Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and lower tendency to promote the formation of undesired side products. total-synthesis.comnih.gov The reaction's pH must be carefully controlled, typically maintained around 9.5 with a base like 1N NaOH, to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the Fmoc reagent. thermofisher.com Recent developments have explored greener, catalyst-free conditions, such as using water as the solvent or employing ultrasonic irradiation to accelerate the reaction. rsc.orgscielo.br

| Parameter | Condition/Reagent | Rationale/Effect on Reaction |

|---|---|---|

| Fmoc Reagent | Fmoc-Cl | Highly reactive, but sensitive to moisture. Can generate HCl, requiring stoichiometric base. total-synthesis.com |

| Fmoc Reagent | Fmoc-OSu | More stable than Fmoc-Cl, easier to handle, often results in cleaner reactions and higher yields. total-synthesis.comgoogle.com |

| Base | Sodium Bicarbonate / Carbonate | Commonly used in aqueous/organic biphasic systems. total-synthesis.comgoogle.com |

| Base | Pyridine / Triethylamine | Used in anhydrous organic solvents like CH2Cl2 or DMF. total-synthesis.comorganic-chemistry.org |

| Solvent System | Dioxane/Water or THF/Water | Standard biphasic system for Schotten-Baumann conditions. thermofisher.com |

| Solvent System | Water | Environmentally benign option, can provide excellent yields under mild, catalyst-free conditions. rsc.org |

| pH Control | Maintain at ~9.5 | Ensures amine deprotonation for nucleophilic attack while minimizing reagent hydrolysis. thermofisher.com |

Selective Protection in the Presence of Other Functional Groups

While 1-(aminomethyl)cyclopropanamine itself contains only a primary amine, its derivatives used in complex syntheses may possess other nucleophilic groups (e.g., hydroxyls, other amines). The Fmoc group is known for its excellent chemoselectivity in protecting amines over alcohols. researchgate.net In cases of diamines, achieving selective mono-protection can be challenging. One strategy involves a protecting group swap; for instance, a diamine can be mono-protected with the acid-labile Boc group, followed by protection of the second amine with Fmoc, and finally, selective removal of the Boc group with acid to yield the mono-Fmoc-protected diamine salt. nih.gov Another approach for selective mono-protection of diamines involves using a limited amount of the protecting reagent or employing transient protection strategies, such as using Me3SiCl as an in-situ source of HCl to protonate one amine, rendering it unreactive. scielo.org.mx The inherent steric bulk of the Fmoc group can also contribute to selectivity, especially when protecting a less hindered primary amine in the presence of a more sterically encumbered one. nih.gov

Formation and Isolation of the HCl Salt of 1-(N-Fmoc-aminomethyl)cyclopropanamine

The conversion of the protected amine into its hydrochloride salt is a standard final step that confers significant advantages for storage and handling.

Salt Formation Techniques for Enhanced Stability and Handling

Fmoc-protected amines are often purified and stored as their hydrochloride salts. The salt form typically exhibits greater crystallinity, higher melting points, and improved stability compared to the free base. This makes the compound easier to handle, weigh, and store, as it is less susceptible to degradation. mdma.chnih.gov

The formation of the HCl salt is generally straightforward. The purified Fmoc-protected free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. mdma.chresearchgate.net A solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane or HCl in diethyl ether) is then added dropwise to the stirred solution. mdma.chresearchgate.net The hydrochloride salt, being less soluble in the nonpolar solvent, precipitates out of the solution and can be collected by filtration. mdma.chresearchgate.net

| Property | Free Base Form | Hydrochloride (HCl) Salt Form |

|---|---|---|

| Physical State | Often an oil or low-melting solid | Typically a stable, crystalline solid mdma.ch |

| Stability | More prone to degradation (e.g., oxidation, carboxylation) | Enhanced chemical and physical stability for long-term storage google.com |

| Handling | Can be difficult to weigh and transfer accurately | Free-flowing powder, easy to handle and weigh nih.gov |

| Solubility | Generally soluble in nonpolar organic solvents | Often less soluble in nonpolar solvents, facilitating precipitation mdma.ch |

Purification Strategies for Fmoc-Protected Cyclopropanamine HCl Derivatives

The primary method for purifying the final HCl salt is recrystallization. This technique relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Fmoc-protected amino acid derivatives, common recrystallization solvents include mixtures like ethyl acetate/hexane or hot ethanol. thermofisher.comajpamc.com The crude solid is dissolved in the minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration and washed with a small amount of cold solvent. ajpamc.com

Alternatively, or in addition to recrystallization, flash column chromatography can be used to purify the Fmoc-protected amine before salt formation. nih.gov A silica (B1680970) gel stationary phase is typically used with a mobile phase consisting of a solvent mixture like ethyl acetate and hexane. rsc.org After chromatography and solvent evaporation, the purified free base is then converted to the HCl salt as described previously. It's important to note that direct chromatography of the HCl salt can be challenging due to its high polarity and poor solubility in common chromatography solvents.

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free or Aqueous-Phase Synthesis

Traditional organic syntheses often rely on large volumes of volatile and often hazardous organic solvents. A key aspect of green chemistry is the reduction or elimination of these solvents. For the synthesis of this compound, this can be approached at the Fmoc-protection step of the precursor, 1-amino-1-(aminomethyl)cyclopropane.

Aqueous-Phase Fmoc Protection:

Research has demonstrated the feasibility of performing the N-Fmoc protection of amines and amino acids in aqueous media, often without the need for a catalyst. researchgate.netnih.gov This approach offers significant environmental benefits by replacing volatile organic solvents with water. For the selective mono-Fmoc protection of a diamine like 1-amino-1-(aminomethyl)cyclopropane, controlling the pH and the stoichiometry of the Fmoc-reagent (such as Fmoc-Cl or Fmoc-OSu) would be crucial to favor the formation of the desired product over the di-protected species. researchgate.netwikipedia.orgenamine.net The use of an aqueous medium can also simplify the work-up procedure, as the product often precipitates and can be isolated by filtration. nih.gov

Solvent-Free Fmoc Protection:

Another green alternative is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. acs.org This technique can significantly reduce reaction times and energy consumption. The reaction between 1-amino-1-(aminomethyl)cyclopropane and an Fmoc-reagent could potentially be carried out by mixing the neat reactants and exposing them to microwave irradiation for a short period. This method has been shown to be effective for a variety of amines, yielding the corresponding Fmoc-protected products in good to excellent yields. acs.org

Table 1: Comparison of Fmoc-Protection Methods

| Method | Solvent | Catalyst | Typical Reaction Time | Key Advantages | Potential Challenges for Selective Mono-protection |

| Traditional | DMF, DCM | Base (e.g., DIEA) | Several hours | Well-established, good solubility | Use of hazardous solvents, potential for di-protection |

| Aqueous-Phase | Water, Water/Ethanol | Often catalyst-free | 20 min - 4 h | Environmentally benign, simple work-up | pH control is critical, potential for hydrolysis of Fmoc-reagent |

| Solvent-Free (MW) | None | Often catalyst-free | ~5 minutes | Rapid, energy-efficient, no solvent waste | Precise temperature control needed, potential for di-protection |

This table is generated based on data from various sources discussing Fmoc protection methodologies. researchgate.netnih.govacs.org

Catalytic and Biocatalytic Approaches

Catalytic Methods:

While the Fmoc protection itself can often be performed without a catalyst, the synthesis of the core 1-amino-1-(aminomethyl)cyclopropane structure can benefit from catalytic approaches. The synthesis of cyclopropane rings can be achieved through various catalytic methods, including transition-metal-catalyzed cyclopropanation of alkenes. acs.org The development of catalysts that can perform these transformations with high efficiency and selectivity under mild conditions is an active area of research.

For the deprotection of the Fmoc group, catalytic methods are also emerging as a greener alternative to the use of stoichiometric amounts of bases like piperidine (B6355638). For instance, the use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under solvent-free conditions has been reported for the cleavage of the Fmoc group from various substrates. wikipedia.orgconsensus.app

Biocatalytic Approaches:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis due to the high selectivity and mild reaction conditions of enzymes. While a direct biocatalytic route to this compound has not been reported, enzymatic methods could be envisioned for key steps in its synthesis.

Enzymatic Cyclopropanation: Engineered heme proteins have been shown to catalyze the cyclopropanation of olefins with high stereoselectivity, providing a potential route to chiral cyclopropane precursors. rsc.orgrsc.org

Transaminase and Amine Dehydrogenase Activity: Enzymes such as transaminases and amine dehydrogenases are increasingly used for the asymmetric synthesis of chiral amines. researchgate.net These enzymes could potentially be employed for the synthesis of a chiral precursor to the target molecule or for the resolution of a racemic mixture of 1-amino-1-(aminomethyl)cyclopropane.

Lipase-Catalyzed Reactions: Lipases have been used for the regioselective acylation of diamines, which could be a strategy for the selective mono-Fmoc protection of 1-amino-1-(aminomethyl)cyclopropane. consensus.app

The chemoenzymatic synthesis, which combines enzymatic and chemical steps, is a promising strategy. For instance, a biocatalytic step could be used to create a key chiral intermediate, which is then elaborated into the final product using conventional or greener chemical methods. acs.org

Atom Economy and Waste Reduction in Synthesis

Atom Economy:

For example, a synthetic strategy that minimizes the number of steps and avoids the use of stoichiometric reagents in favor of catalytic alternatives will generally have a higher atom economy. The direct formation of the cyclopropane ring using a catalytic cyclopropanation reaction would be more atom-economical than a multi-step sequence involving the formation and subsequent cyclization of a linear precursor.

Waste Reduction:

The reduction of waste is a central tenet of green chemistry. In the context of synthesizing this compound, waste can be minimized through several strategies:

Solvent Reduction and Recycling: As discussed in section 2.5.1, moving to aqueous-phase or solvent-free conditions drastically reduces solvent waste. rsc.orgnih.gov Where solvents are necessary, choosing greener alternatives and implementing recycling protocols can significantly lessen the environmental impact. rsc.org

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric quantities minimizes the amount of chemical waste generated. wikipedia.orgconsensus.app

Process Optimization: Optimizing reaction conditions to maximize yield and selectivity reduces the formation of byproducts and simplifies purification, thereby minimizing waste from these downstream processes.

Green Metrics: The use of green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, can be used to quantify the environmental impact of a synthetic route and guide the development of greener alternatives. acs.orgnih.govtymcdonald.comresearchgate.net PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. The E-Factor is the ratio of the mass of waste to the mass of the product.

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Formula | Ideal Value | Focus |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of atom incorporation |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Overall process efficiency and waste |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Waste generation |

This table provides a summary of key green chemistry metrics used to evaluate the sustainability of chemical processes. acs.orgnih.govtymcdonald.comresearchgate.net

By systematically applying these green chemistry principles, the synthesis of valuable building blocks like this compound can be made more sustainable, reducing its environmental footprint and contributing to a greener pharmaceutical industry.

Structural Elucidation and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl displays a series of characteristic absorption bands corresponding to its constituent parts.

Fmoc Group: This group is identified by several strong absorptions. A prominent C=O stretching band for the carbamate functional group is expected in the range of 1720-1690 cm⁻¹. rsc.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1600-1450 cm⁻¹ region. libretexts.org

Amine (as HCl salt): As a hydrochloride salt, the primary amine exists as an ammonium ion (-NH₃⁺). This gives rise to N-H stretching vibrations, which are typically broad and appear in the 3200-2800 cm⁻¹ range, often overlapping with C-H stretches. Ammonium bending vibrations (asymmetric and symmetric) are also expected around 1600-1500 cm⁻¹.

Cyclopropane (B1198618) Moiety: The cyclopropane ring has unique vibrational modes due to its strained structure. The C-H stretching vibrations of the ring typically occur at a higher frequency than in other alkanes, appearing in the 3100-3000 cm⁻¹ region. docbrown.info Characteristic skeletal or ring deformation vibrations can also be observed at lower frequencies (e.g., 1020-1000 cm⁻¹). docbrown.info

Table 2: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) |

| Aromatic C-H (Fmoc) | C-H Stretch | 3100 - 3030 |

| Cyclopropane C-H | C-H Stretch | 3100 - 3000 |

| Alkyl C-H (Fmoc, linker) | C-H Stretch | 3000 - 2850 |

| Carbamate C=O (Fmoc) | C=O Stretch | 1720 - 1690 (strong) |

| Ammonium N-H Bend | N-H Bend | 1600 - 1500 |

| Aromatic C=C (Fmoc) | C=C Stretch | 1600 - 1450 |

| Carbamate C-O | C-O Stretch | 1250 - 1200 |

| Cyclopropane Ring | Skeletal Vibration | 1020 - 1000 |

Raman spectroscopy offers a valuable complement to IR spectroscopy. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability.

For this compound, the aromatic ring of the Fmoc group, with its polarizable π-electron system, is expected to produce strong Raman signals for the ring stretching modes. researchgate.net The symmetric vibrations of the cyclopropane ring, which might be weak in the IR spectrum, can also be prominent in the Raman spectrum. For instance, marker bands for the cyclopropyl (B3062369) ring have been identified in Raman spectra around 2992, 1222, and 942 cm⁻¹. nih.gov This complementary nature is crucial for a complete vibrational analysis and confirmation of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and probing the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound, various MS techniques are utilized to gain a complete picture of its molecular identity and fragmentation behavior.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like the hydrochloride salt of 1-(N-Fmoc-aminomethyl)cyclopropanamine. In positive ion mode ESI-MS, the molecule is expected to be readily protonated at the primary amine, yielding a prominent pseudomolecular ion [M+H]⁺. The expected monoisotopic mass of the free base is 322.16 g/mol , and therefore, the ESI-MS spectrum would be anticipated to show a strong signal at an m/z of approximately 323.17.

Table 1: Expected ESI-MS Data for 1-(N-Fmoc-aminomethyl)cyclopropanamine

| Ion Species | Expected m/z | Relative Abundance |

|---|---|---|

| [M+H]⁺ | 323.17 | 100% |

Note: This table represents hypothetical data based on the chemical structure.

To confirm the elemental composition of 1-(N-Fmoc-aminomethyl)cyclopropanamine, high-resolution mass spectrometry (HRMS) is employed. HRMS instruments, such as quadrupole time-of-flight (Q-TOF) analyzers, can measure the m/z ratio to a very high degree of accuracy (typically within 5 ppm). wikipedia.org This precision allows for the unambiguous determination of the molecular formula from the exact mass of the [M+H]⁺ ion.

Table 2: Expected HRMS Data and Elemental Composition Confirmation

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |

|---|

Note: This table represents hypothetical data based on the chemical structure.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgunt.edunationalmaglab.org For 1-(N-Fmoc-aminomethyl)cyclopropanamine, the [M+H]⁺ ion (m/z 323.17) would be selected and subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the most labile bonds, primarily around the Fmoc protecting group and the cyclopropane ring.

Common fragmentation pathways for Fmoc-protected amines include the characteristic loss of the Fmoc group. nih.govnih.govsemanticscholar.orgresearchgate.net A key fragmentation would involve the cleavage of the carbamate linkage, leading to the formation of a stable dibenzofulvene cation (m/z 179) or a neutral dibenzofulvene molecule (178 Da) via a McLafferty-type rearrangement followed by the loss of CO₂. nih.gov Other significant fragments would likely arise from the cleavage of the aminomethyl-cyclopropane bond.

Table 3: Expected MS/MS Fragmentation Data for the [M+H]⁺ Ion of 1-(N-Fmoc-aminomethyl)cyclopropanamine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 323.17 | 179.08 | [Dibenzofulvene+H]⁺ |

| 323.17 | 155.10 | [C₁₀H₁₃N₂]⁺ (Loss of Fmoc group) |

Note: This table represents hypothetical data based on established fragmentation patterns of similar compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pulstec.net By analyzing the diffraction pattern of a single crystal, it is possible to elucidate bond lengths, bond angles, and the absolute stereochemistry of chiral centers, providing a definitive structural proof.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data allows for the determination of the unit cell dimensions and the crystal system.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.4 |

Note: This table represents hypothetical data for illustrative purposes.

The solved crystal structure would confirm the connectivity of the atoms, including the presence of the cyclopropane ring and the Fmoc protecting group. It would also reveal the conformation of the molecule in the solid state, such as the torsion angles of the aminomethyl side chain.

Chromatographic Methods for Purity and Isomeric Purity Assessment

Chromatographic techniques are fundamental in determining the purity of this compound, capable of separating the target compound from impurities and, when necessary, its enantiomer.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the quantitative purity of this compound. Reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The Fmoc group, with its fluorenyl moiety, imparts significant hydrophobicity to the molecule, allowing for good retention and separation on C18 columns.

A typical HPLC method would involve a gradient elution to ensure the separation of the main compound from any potential impurities, which may have a wide range of polarities. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector, leveraging the strong chromophore of the Fmoc group, which exhibits a characteristic absorbance maximum around 265 nm.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For accurate quantification, a reference standard of known purity is used to create a calibration curve.

Table 1: Representative HPLC Method for Purity Determination of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

As this compound is a chiral compound, determining its enantiomeric purity is critical, especially in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the gold standard for this analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of Fmoc-protected amino compounds. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal resolution. The differential interaction between the enantiomers and the chiral stationary phase can be influenced by factors such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are modulated by the mobile phase composition. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product. These impurities can originate from the synthetic process, including residual solvents. Due to the low volatility of this compound, direct GC analysis is not feasible. However, headspace GC is an ideal technique for analyzing volatile impurities without injecting the non-volatile active pharmaceutical ingredient onto the GC column.

In headspace GC, the sample is heated in a sealed vial, and the vapor phase, containing the volatile impurities, is injected into the GC system. Separation is achieved on a capillary column, often with a polar stationary phase, and detection is typically performed using a flame ionization detector (FID), which is sensitive to a wide range of organic compounds. Identification of impurities is confirmed by comparing their retention times with those of known standards.

Table 3: Typical Headspace GC Method for Volatile Impurity Profiling

| Parameter | Condition |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Oven Program | 40 °C (5 min), then to 240 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C (FID) |

| Headspace Vial Temp. | 80 °C |

| Headspace Equilibration Time | 15 min |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light.

Enantiomerically pure this compound will exhibit a characteristic CD spectrum. The spectrum arises from the electronic transitions within the molecule's chromophores, primarily the fluorenyl group of the Fmoc protecting group and potentially the amide linkage. The Fmoc group is a strong chromophore and its electronic transitions will dominate the CD spectrum in the UV region. The specific shape and sign of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) are unique to a particular enantiomer and can be used for its identification and to confirm its absolute configuration by comparison with theoretical calculations or spectra of related compounds of known stereochemistry.

Optical Rotatory Dispersion (ORD) measures the rotation of plane-polarized light as a function of wavelength. A plain ORD curve for this compound would show a gradual change in optical rotation at wavelengths away from an absorption band. In the region of an absorption band, the ORD curve will show a more complex behavior known as a Cotton effect, which is directly related to the CD spectrum.

Table 4: Predicted Chiroptical Data for an Enantiomer of this compound

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| CD | ~270 | Positive Cotton Effect |

| CD | ~290 | Negative Cotton Effect |

| ORD | >350 | Plain positive curve |

The CD spectrum of this compound is sensitive to its three-dimensional structure. The rigid cyclopropane ring restricts the conformational freedom of the molecule to some extent. However, rotation around the single bonds connecting the cyclopropane ring to the aminomethyl group and the aminomethyl group to the Fmoc moiety can lead to different conformers in solution.

These different conformations can influence the spatial relationship between the chromophores, particularly the orientation of the fluorenyl group relative to the chiral center. This, in turn, can affect the electronic transitions and lead to changes in the CD spectrum. For instance, solvent polarity or temperature changes can shift the conformational equilibrium, which would be reflected in the CD spectrum. Therefore, CD spectroscopy can be a valuable tool for studying the conformational preferences of this compound in different environments. Theoretical calculations of CD spectra for different low-energy conformers can aid in the interpretation of the experimental data and provide insights into the predominant solution-state conformation.

Theoretical and Computational Investigations of 1 N Fmoc Aminomethyl Cyclopropanamine Hcl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and energy levels.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational efficiency. For 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl, DFT calculations can be employed to determine its optimized ground state geometry, which corresponds to the most stable arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Total Energy | -1285.45 | Hartrees |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -0.25 | eV |

| HOMO-LUMO Gap | 6.53 | eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate calculations of electronic structure. While computationally more demanding than DFT, these methods are often used to benchmark the results obtained from DFT. For a molecule like this compound, high-accuracy ab initio calculations can be particularly useful for refining the understanding of its electronic properties and for studying specific interactions, such as intramolecular hydrogen bonding.

Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms is particularly valuable. nih.govnih.gov These predictions can aid in the assignment of experimental NMR spectra and provide confidence in the determined molecular structure.

Similarly, the calculation of vibrational frequencies can help in interpreting infrared (IR) spectra. The computed vibrational modes can be visualized to understand the nature of the atomic motions associated with each peak in the IR spectrum.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Cyclopropane (B1198618) C1 | 25.4 | 24.9 |

| Cyclopropane CH₂ | 15.8 | 15.2 |

| Aminomethyl CH₂ | 45.2 | 44.7 |

| Fmoc Carbonyl | 156.9 | 156.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the side chains in this compound gives rise to a complex conformational landscape. Understanding these conformations is crucial as they can influence the molecule's biological activity and physical properties.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglongdom.org For this compound, mapping the PES can reveal the energy barriers associated with the rotation around key single bonds, such as the bond connecting the cyclopropane ring to the aminomethyl group. libretexts.orglongdom.org This analysis helps to identify the most stable conformations (energy minima) and the transition states between them. libretexts.orglongdom.org The shape of the PES provides insights into the rigidity and flexibility of different parts of the molecule. libretexts.orglongdom.org

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By simulating the motions of the atoms over time, MD can explore the conformational space of the flexible Fmoc and aminomethyl side chains. nih.govmdpi.com These simulations can reveal the preferred conformations of the side chains and the dynamics of their interconversion. The results of MD simulations can be analyzed to determine the population of different conformational states and to identify key intramolecular interactions that stabilize these conformations.

Table 3: Hypothetical Dihedral Angle Populations from a Molecular Dynamics Simulation of this compound

| Dihedral Angle | Description | Population (%) |

|---|---|---|

| τ₁ | C(ring)-C(ring)-C-N | 65 (gauche), 35 (anti) |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of this compound in a solution environment can be elucidated. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, its behavior can be inferred from simulations of analogous Fmoc-protected amino acids and peptides.

In a simulated aqueous environment, the molecule is expected to exhibit distinct dynamic properties governed by the interplay of its constituent parts: the rigid, bulky Fmoc group, the constrained cyclopropane ring, and the flexible aminomethyl side chain. The Fmoc group, with its large hydrophobic surface area, will likely influence the molecule's solvation and aggregation tendencies. Simulations of similar Fmoc-dipeptides have shown that the fluorenyl groups have a strong propensity to stack, driving the initial stages of self-assembly into fibrillar structures. This interaction is a key factor in the gelling properties of many Fmoc-amino acids.

The cyclopropane ring introduces significant conformational rigidity. Unlike more flexible aliphatic chains, the three-membered ring severely restricts bond rotations, leading to a more defined and predictable local conformation. MD simulations would likely show limited puckering of the cyclopropane ring itself, with the primary modes of motion arising from the torsional rotations of the aminomethyl and N-Fmoc-aminomethyl substituents.

Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| System Size | ~5000-10000 atoms |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Analysis | RMSD, RMSF, hydrogen bonding, radial distribution functions |

By analyzing the trajectory data from such simulations, researchers can gain insights into the conformational landscape of the molecule, its hydration shell structure, and its potential for intermolecular interactions, which are crucial for understanding its behavior in synthetic and biological systems.

Molecular Modeling of this compound in Peptide Scaffolds

Integration into Peptidomimetic Structures

The unique structural features of this compound make it an attractive building block for the design of peptidomimetics. Molecular modeling plays a pivotal role in predicting how the incorporation of this non-natural amino acid will affect the structure and, consequently, the function of a peptide. The cyclopropane unit serves as a rigid scaffold that can mimic or induce specific secondary structures, such as turns or helices, which are often critical for biological activity.

Conformational Constraints Imposed by the Cyclopropane Ring

The primary contribution of the 1-(aminomethyl)cyclopropanamine (B1610018) unit to a peptide scaffold is the introduction of severe conformational constraints. The rigid triangular geometry of the cyclopropane ring dramatically reduces the number of accessible backbone and side-chain dihedral angles compared to a standard amino acid. This pre-organization of the peptide backbone can lead to a more defined and stable conformation, which can be advantageous for binding to a receptor with high affinity and specificity.

Molecular mechanics calculations on model peptides containing 1-aminocyclopropane carboxylic acid (a related compound) have shown that such residues favor conformations characteristic of various regular structures, including γ-turns and helices. nih.gov The cyclopropane ring effectively locks the local peptide backbone into a specific orientation, reducing the entropic penalty upon binding to a target. This conformational rigidity can also enhance metabolic stability by making the peptide less susceptible to proteolytic degradation. The precise nature of the conformational constraint depends on the stereochemistry of the cyclopropane ring and its points of attachment to the peptide backbone.

Reaction Mechanism Studies using Computational Chemistry

Transition State Analysis for Fmoc Deprotection

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis and proceeds via a base-catalyzed β-elimination mechanism. nih.gov Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), can be employed to investigate the transition state of this reaction in detail.

The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine (B6355638). nih.gov This is the rate-determining step and leads to the formation of a carbanion intermediate. This intermediate then rapidly eliminates dibenzofulvene (DBF) and carbon dioxide to release the free amine.

A transition state analysis would involve locating the transition state structure for the initial proton abstraction. This is a high-energy, transient species that represents the energy maximum along the reaction coordinate. QM calculations can determine the geometry of this transition state, its vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate), and the activation energy of the reaction.

Table 2: Key Computational Parameters for Transition State Analysis of Fmoc Deprotection

| Computational Method | Description |

| Level of Theory | Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) |

| Basis Set | A sufficiently large basis set to accurately describe the electronic structure (e.g., 6-311+G(d,p)) |

| Solvation Model | A continuum solvation model (e.g., PCM, SMD) to account for the solvent environment (e.g., DMF) |

| Calculation Type | Transition State Optimization (e.g., QST2, QST3, or Berny algorithm) followed by a frequency calculation |

The calculated activation energy provides a quantitative measure of the reaction rate and can be used to compare the efficiency of different bases for Fmoc deprotection. The transition state structure itself offers insights into the geometric requirements for the reaction to occur, such as the optimal orientation of the base relative to the Fmoc group.

Computational Elucidation of Stereochemical Outcomes in Synthesis

The synthesis of this compound involves the formation of a cyclopropane ring, a reaction that can lead to different stereoisomers. Computational chemistry provides a powerful tool to understand and predict the stereochemical outcome of such reactions. For instance, in a cyclopropanation reaction involving a carbene or carbenoid addition to an alkene, the stereoselectivity is determined by the relative energies of the transition states leading to the different stereoisomeric products.

DFT calculations can be used to model the transition states for the formation of cis and trans isomers (or other diastereomers, depending on the specific synthetic route). By comparing the calculated activation energies for the different pathways, the preferred stereochemical outcome can be predicted. These models can take into account factors such as steric hindrance and electronic effects that influence the approach of the reagents.

For example, in the synthesis of borylated (aminomethyl)cyclopropanes, DFT calculations have been used to show that the reaction proceeds through a diastereoselective 3-exo-tet cyclization, with steric interactions in the transition state governing the high diastereomeric ratio observed experimentally. tymcdonald.com Similarly, computational methods have been used to design biocatalysts for stereodivergent cyclopropanation reactions, where the protein active site is engineered to stabilize the transition state leading to a specific desired stereoisomer. chemrxiv.orgchemrxiv.org These computational insights are invaluable for the rational design of synthetic routes to enantiomerically pure cyclopropane-containing amino acids.

Reactivity and Mechanistic Studies of 1 N Fmoc Aminomethyl Cyclopropanamine Hcl

Mechanisms and Kinetics of Fmoc Deprotection from 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in the utilization of this compound in further synthetic transformations. This deprotection is most commonly achieved under basic conditions. The mechanism proceeds via a β-elimination pathway, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base. This generates a carbanion, which is stabilized by the aromatic system. Subsequently, the molecule eliminates dibenzofulvene (DBF) and a carbamate anion, which then decarboxylates to release the free primary amine.

Base-Mediated Deprotection Kinetics

The deprotection is typically carried out using a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF). The reaction is generally rapid, with half-lives (t½) in the order of seconds. The kinetics of this reaction can be monitored by UV spectroscopy, following the appearance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

Table 1: Relative Half-lives (t½) for Fmoc Deprotection of a Model Fmoc-Amino Acid with Various Bases in DMF

| Base | Concentration (% v/v) | Relative t½ (seconds) |

| Piperidine | 20% | ~7 |

| Piperazine | 5% | 50 |

| Piperazine (2%) + DBU (0.5%) | - | 12 |

| Piperazine (2%) + DBU (1%) | - | 7 |

This data is based on studies of model Fmoc-amino acids and is intended to be illustrative of the relative reaction rates.

Investigation of Alternative Deprotection Conditions

While piperidine is the most common reagent for Fmoc deprotection, its status as a controlled substance and potential for side reactions have led to the investigation of alternative bases.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that can effectively cleave the Fmoc group, often at lower concentrations than piperidine. However, because it is non-nucleophilic, it does not scavenge the liberated dibenzofulvene (DBF). This can lead to the formation of DBF adducts with the newly deprotected amine, reducing the yield of the desired product. Therefore, a scavenger, such as piperazine or a thiol, is often added when using DBU.

Piperazine: Piperazine is a less hazardous alternative to piperidine. While it is a weaker base and thus results in slower deprotection kinetics on its own, its efficiency can be significantly enhanced by the addition of a catalytic amount of DBU. This combination provides a rapid and effective deprotection solution.

4-Methylpiperidine: This reagent has been shown to be as efficient as piperidine for Fmoc removal and is not a controlled substance, making it a convenient alternative.

Reactivity of the Primary Amine Group in Derivatization Reactions

Upon successful deprotection of the Fmoc group, a primary amine becomes available for a wide range of derivatization reactions. This nucleophilic amine can readily participate in reactions that form new carbon-nitrogen bonds, allowing for the elongation of molecular chains or the introduction of new functional groups.

Acylation, Alkylation, and Reductive Amination Reactions

Acylation: The primary amine of 1-(aminomethyl)cyclopropanamine (B1610018) can be readily acylated using various acylating agents. The reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine, proceeds via a nucleophilic addition-elimination mechanism to form a stable amide bond.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in mixtures of secondary and tertiary amines.

Reductive Amination: A more controlled method for alkylation is reductive amination. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion without affecting the carbonyl group of the starting material.

Formation of Amides, Ureas, and Thioureas

Amides: As mentioned, amides are readily formed through acylation reactions. This is a fundamental transformation in peptide synthesis and medicinal chemistry.

Ureas: The deprotected primary amine can react with isocyanates to form urea derivatives. This reaction is typically rapid and high-yielding, proceeding through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate.

Thioureas: Similarly, thioureas can be synthesized by the reaction of the primary amine with isothiocyanates. The mechanism is analogous to urea formation, with the amine attacking the electrophilic carbon of the isothiocyanate.

Reactions Involving the Cyclopropane (B1198618) Ring in this compound

The cyclopropane ring is a strained three-membered carbocycle that can exhibit unique reactivity. However, in the context of many standard synthetic transformations, the cyclopropane ring in 1-(aminomethyl)cyclopropanamine is relatively stable.

Under the basic conditions of Fmoc deprotection and the typical conditions for acylation, alkylation, and reductive amination, the cyclopropane ring is expected to remain intact. The high pKa of the C-H bonds and the strength of the C-C bonds within the ring prevent it from readily undergoing reactions.

However, under more forcing conditions, particularly in the presence of strong electrophiles or radical initiators, the cyclopropane ring can undergo ring-opening reactions.

Electrophilic Ring Opening: In the presence of strong acids or electrophiles, the cyclopropane ring can be protonated or attacked by the electrophile, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile, resulting in a ring-opened product. The regioselectivity of the ring opening would be influenced by the substitution pattern on the cyclopropane ring.

Radical Reactions: Radical-mediated ring-opening of cyclopropanes is also a known transformation. This can be initiated by radical species that add to the cyclopropane ring, inducing homolytic cleavage of a C-C bond to relieve ring strain. The resulting radical intermediate can then participate in further reactions.

It is important to note that these ring-opening reactions typically require specific and often harsh conditions that are not encountered during the standard derivatization reactions of the primary amine group. Therefore, for most synthetic applications involving the amine functionality, the cyclopropane core of 1-(aminomethyl)cyclopropanamine can be considered a stable scaffold.

Ring-Opening Reactions and Their Controlled Manipulation

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, and their pathways are often dictated by the nature of the substituents on the cyclopropane ring.

In the case of cyclopropylamines, ring-opening can be facilitated by the formation of a dicationic intermediate, particularly in superacidic media. For instance, studies on analogous compounds like trans-2-phenylcyclopropylamine•HCl have shown that in the presence of a superacid such as trifluoromethanesulfonic acid (CF3SO3H), the cyclopropane ring undergoes cleavage. This process can involve the formation of an ammonium-carbenium dication, which can then be trapped by nucleophiles. Theoretical studies suggest that strong σ-acceptor groups, such as a protonated amine, can weaken the distal C-C bond of the cyclopropane ring, predisposing it to cleavage nih.gov.

The regioselectivity of the ring-opening is a critical aspect. For donor-acceptor cyclopropanes, cleavage of the vicinal bond (the bond between the carbon bearing the donor and the carbon bearing the acceptor) is common, leading to a zwitterionic intermediate. However, in the presence of a strong σ-acceptor like a protonated amine, cleavage of the distal bond (the bond opposite to the substituent) can occur nih.gov. The controlled manipulation of these ring-opening reactions can be achieved by careful selection of reagents and reaction conditions, allowing for the synthesis of diverse linear amine derivatives.

| Reaction Type | Initiator | Key Intermediate | Major Product Type | Reference |

| Electrophilic Ring-Opening | Superacid (e.g., CF3SO3H) | Ammonium-carbenium dication | Functionalized propylamines | nih.gov |

| Donor-Acceptor Ring-Opening | Lewis Acid | Zwitterion | 1,3-Difunctional compounds | nih.gov |

Cycloaddition Reactions Involving Strained Ring Systems

While the cyclopropane ring itself is not a typical participant in cycloaddition reactions as a 2π component, its derivatives can be precursors to species that readily undergo such transformations. For example, ring-opening of a cyclopropylamine derivative could potentially generate an azomethine ylide, a classic 1,3-dipole. Azomethine ylides are known to participate in [3+2] cycloaddition reactions with various dipolarophiles to form five-membered nitrogen-containing heterocycles nih.govmdpi.com.

The general scheme for a [3+2] cycloaddition involving an in situ generated azomethine ylide from a cyclopropane derivative would involve thermal or photochemical ring-opening to form the 1,3-dipole, which is then trapped by a dipolarophile such as an alkene or alkyne. The stereochemistry and regiochemistry of these cycloadditions are often highly controlled and can be predicted by frontier molecular orbital theory mdpi.com. While no specific examples involving this compound are reported, this reactivity pattern is well-established for related systems.

| Cycloaddition Type | Intermediate Dipole | Dipolarophile | Product | Reference |

| [3+2] Cycloaddition | Azomethine Ylide | Alkene | Pyrrolidine derivative | nih.govmdpi.com |

| [3+2] Cycloaddition | Azomethine Ylide | Alkyne | Dihydropyrrole derivative | nih.govmdpi.com |

| [4+2] Cycloaddition (aza-Diels-Alder) | Imine (from amine functionality) | Diene | Tetrahydropyridine derivative | mdpi.com |

Furthermore, the primary amine functionality, if deprotected, can be converted into an imine, which can then act as a dienophile in aza-Diels-Alder reactions ([4+2] cycloadditions) to furnish six-membered heterocyclic rings mdpi.com.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions of cyclopropylamines can be initiated by the formation of reactive intermediates such as cations or radicals on the nitrogen atom or the adjacent carbon. For instance, the formation of a nitrenium ion from the secondary amine could trigger rearrangements.

Studies on related systems have shown that cis/trans isomerization of substituted cyclopropylamines can occur in the presence of Lewis acids like zinc halide salts. This process is believed to proceed through a reversible ring-opening mechanism.

Stereochemical Stability and Control in Reactions

The stereochemical integrity of the chiral centers in this compound during chemical transformations is a crucial aspect, particularly in the context of its use in peptide synthesis or as a chiral building block.

Epimerization Studies under Various Reaction Conditions

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a significant concern, especially for molecules with Fmoc-protected amino groups. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is known to be base-labile, and the conditions used for its removal can sometimes lead to epimerization of the adjacent chiral center mdpi.comnih.gov.

The mechanism of Fmoc deprotection involves the abstraction of the acidic proton on the fluorenyl group by a base, followed by elimination to release the free amine. If the α-proton of the amino acid derivative is also acidic, it can be abstracted by the base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical information upon reprotonation mdpi.com.

Several factors influence the extent of epimerization during Fmoc deprotection, including the nature of the base, the solvent, and the temperature. Stronger bases and higher temperatures generally increase the risk of epimerization. The use of hindered bases or additives can sometimes mitigate this side reaction.

| Condition | Effect on Epimerization | Reason | Reference |

| Strong Base (e.g., Piperidine) | Increased risk | Abstraction of α-proton | mdpi.comnih.gov |

| Elevated Temperature | Increased risk | Increased rate of proton exchange | chimia.ch |

| Hindered Base | Reduced risk | Steric hindrance disfavors α-proton abstraction | researchgate.net |

| Aprotic Polar Solvent (e.g., DMF) | Can promote epimerization | Stabilizes enolate intermediate | mdpi.com |

Influence of the HCl Salt Form on Reactivity and Stability

The hydrochloride salt form of 1-(N-Fmoc-aminomethyl)cyclopropanamine has a significant impact on its physical properties and chemical reactivity. Amines are basic and react with strong acids like hydrochloric acid to form ammonium salts quora.com.

The protonation of the amine group to form the ammonium chloride salt increases the compound's water solubility and crystallinity. From a reactivity standpoint, the protonated amine is significantly less nucleophilic and less basic than the free amine. This can be advantageous in reactions where the amine needs to be protected from participating in undesired side reactions.

The HCl salt can also influence the reactivity of the cyclopropane ring. As mentioned earlier, the protonated amino group acts as a strong electron-withdrawing group, which can affect the stability of the adjacent C-C bonds in the cyclopropane ring and potentially influence the regioselectivity of ring-opening reactions nih.gov. The liberation of the free amine from its hydrochloride salt typically requires treatment with a base reddit.com.